N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by:
- A bicyclic thieno[2,3-d]pyrimidin-4-one core fused with a cyclopentane ring.
- A 3-ethyl substituent on the pyrimidinone ring.
- A thioacetamide side chain linked to a 3,4-dimethoxyphenethyl group.
This structural framework is common in anticancer agents due to its ability to inhibit kinases or intercalate with DNA . The 3,4-dimethoxyphenethyl moiety may enhance solubility and target binding compared to simpler aryl groups.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-26-22(28)20-15-6-5-7-18(15)32-21(20)25-23(26)31-13-19(27)24-11-10-14-8-9-16(29-2)17(12-14)30-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJGTCKOLQSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 888461-76-5) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a dimethoxyphenethyl group via a thioacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 888461-76-5 |
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly cholinesterases. Cholinesterases are crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can have therapeutic implications for conditions like Alzheimer's disease.
A study demonstrated that related thieno derivatives showed potent inhibition of butyrylcholinesterase (BChE), suggesting that modifications to the thieno structure can enhance activity against cholinesterases . The IC50 values for some compounds in this class were reported to be significantly lower than those for standard inhibitors, indicating a promising pharmacological profile.
2. Anticancer Activity
The compound's structural analogs have also been evaluated for anticancer properties. A study focusing on thienopyrimidine derivatives revealed that certain modifications could lead to enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
3. Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Study 1: Cholinesterase Inhibition
In a comparative study of thienopyrimidine derivatives, this compound was tested alongside known inhibitors. The results indicated that this compound exhibited competitive inhibition with an IC50 value comparable to or lower than established drugs used in treating Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro studies involving breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment . These findings support further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Analog 1 : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()
- Key Differences: Core: A 4-chlorophenyl group replaces the 3-ethyl substituent on the pyrimidinone ring. Side Chain: The acetamide is linked to a 2-isopropylphenyl group instead of 3,4-dimethoxyphenethyl.
- Implications :
Analog 2 : 2-{[3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ()
- Key Differences :
- Core : An allyl group replaces the ethyl substituent.
- Side Chain : The acetamide is attached to a 2,3-dihydro-1,4-benzodioxin-6-yl group.
- The benzodioxin moiety may improve CNS penetration due to its lipophilic nature .
Pharmacological Activity
Antitumor Activity
- Target Compound: Expected to exhibit moderate to high cytotoxicity based on structural similarity to derivatives in and , where thieno[2,3-d]pyrimidinones showed IC₅₀ values of 1–10 μM in breast and colon cancer cell lines.
- Analog 3: Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate () Activity: Demonstrated 60% inhibition of HeLa cells at 10 μM, suggesting the chlorophenyl group enhances potency but may increase off-target effects .
Physicochemical and Pharmacokinetic Properties
- The 3,4-dimethoxyphenethyl group in the target compound balances lipophilicity and solubility, whereas chlorophenyl (Analog 1) increases LogP but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
